3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O/c1-5-6(3-2-4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNVOIKBUBPNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
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Substrate : 3-chloro-2-methylbenzene derivatives (e.g., 3-chloro-2-methyltoluene) serve as the aromatic precursor.
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Acylating Agent : Pentafluoropropionyl chloride (CF₃CF₂COCl) is preferred due to its reactivity and compatibility with Friedel-Crafts conditions.
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Catalyst : Anhydrous AlCl₃ (1.2–1.5 equivalents) in dichloromethane (DCM) or nitrobenzene at 0–5°C.
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Reaction Time : 4–6 hours under nitrogen atmosphere to prevent moisture interference.
Table 1 : Optimization of Friedel-Crafts Parameters for 3'-Chloro-2'-methyl Derivatives
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Catalyst (AlCl₃) | 1.3–1.5 eq | 72–85 |
| Temperature | 0–5°C | Maximizes regioselectivity |
| Solvent | DCM | 78 vs. 65 (toluene) |
| Stoichiometry (acyl:Ar) | 1:1.1 | Prevents diacylation |
Post-reaction workup involves quenching with ice-cold HCl, extraction with DCM, and distillation under reduced pressure (10–15 mmHg) to isolate the product.
Diazotization and Halogenation for Ring Functionalization
The chloro and methyl substituents on the aromatic ring are often introduced prior to acylation. Patent CN1305843C details a diazotization approach for analogous chloro-methyl systems:
Diazotization of 3-Chloro-2-methylaniline
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Reagents : Sodium nitrite (NaNO₂) in HCl at 0–5°C generates the diazonium salt.
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Reaction :
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Quenching : The diazonium salt is decomposed in situ to yield chloro-substituted intermediates.
Critical Note : Excess nitrosation must be avoided to prevent byproducts like nitroso compounds.
Purification and Characterization
Distillation and Chromatography
Analytical Data
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¹H NMR (CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 2.35 (s, 3H, CH₃).
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¹⁹F NMR : -75.8 (CF₃), -113.2 (CF₂).
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Diacylation | Use 1.1:1 acyl:Ar ratio | Reduces byproducts |
| Moisture sensitivity | Rigorous drying of AlCl₃ | Yield +15% |
| Regioselectivity | Low-temperature control | >90% para substitution |
Industrial Scaling Considerations
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to its reactivity and specificity in biochemical pathways .
Comparison with Similar Compounds
To contextualize the properties of 3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone, we compare it with structurally related compounds across three categories:
Fluorinated Propiophenones and Derivatives
Key Observations :
- Steric Effects: The pentafluoropropionyl group in 3'-Chloro-2'-methyl-...
- Electronic Effects: Fluorine’s strong electron-withdrawing nature increases electrophilicity of the ketone group, enhancing reactivity in Friedel-Crafts or condensation reactions compared to non-fluorinated propiophenones .
Chlorinated Propiophenones
Key Observations :
- Chlorine vs. Fluorine: Chlorine’s weaker electron-withdrawing effect compared to fluorine results in lower electrophilicity in chlorinated propiophenones. For instance, 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone is less reactive in ketone-mediated couplings than its fluorinated counterpart .
- Biological Activity : Chlorinated analogs like Propanil exhibit herbicidal activity but lack the enhanced metabolic stability seen in fluorinated compounds .
Mixed Halogenated and Heterocyclic Derivatives
Key Observations :
- Hybrid Halogenation : Combining chlorine and fluorine (e.g., 3'-Chloro-5'-fluoro-...) balances electronic and steric effects, enabling selective binding in medicinal chemistry applications .
- Heterocyclic Modifications: Derivatives with morpholine or piperidine groups (e.g., 4'-Chloro-3'-fluoro-2-piperidinomethylbenzophenone) exhibit improved solubility and bioavailability compared to purely halogenated analogs .
Biological Activity
3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H8ClF5O. The presence of multiple fluorine atoms contributes to its lipophilicity and potential interactions with biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. A study examining the effects of halogenated ketones found that they can inhibit the growth of various bacterial strains. Specifically, the presence of chlorine and fluorine atoms enhances the lipophilicity of the compound, allowing for better membrane penetration and antimicrobial efficacy.
Cytotoxicity
A case study investigating the cytotoxic effects of fluorinated compounds demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of oxidative stress and apoptosis in targeted cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.0 | Oxidative stress induction |
| A549 (Lung) | 10.5 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs but may also result in adverse drug interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into biological membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by increasing ROS levels within cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer cell lines following exposure to this compound.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of pentafluoropropiophenone exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Q & A
Q. What are the recommended synthetic routes for 3'-chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated propiophenones often employs Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) under inert conditions. For example, structurally similar compounds like 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone are synthesized using dichloromethane as a solvent, with post-reaction purification via recrystallization or column chromatography to achieve >95% purity . Key variables include stoichiometric ratios, temperature control (0–25°C), and moisture exclusion to prevent side reactions.
Q. What purification methods are effective for removing halogenated byproducts?
Flash chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates halogenated impurities. For trace fluorinated contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How do substituent patterns (chloro, methyl, pentafluoro) influence reactivity in cross-coupling or nucleophilic substitution reactions?
Comparative studies of analogs (Table 1) reveal that electron-withdrawing pentafluoropropanoyl and chloro groups deactivate the aromatic ring, favoring meta-directed electrophilic attacks. The methyl group at the 2'-position introduces steric hindrance, reducing reactivity at adjacent positions. For example:
| Compound | Substituents | Reactivity Trend |
|---|---|---|
| Propiophenone | No halogens | High para-selectivity |
| 4'-Methoxy-2'-methyl-2,2,3,3,3-pentafluoropropiophenone | Methyl, pentafluoro, methoxy | Steric hindrance limits ortho |
| Target compound | Chloro, methyl, pentafluoro | Meta dominance, slow kinetics |
Kinetic studies (e.g., Hammett plots) quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated propiophenones?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inertness) often arise from assay conditions. For instance:
- Solvent polarity : Low-polarity solvents (DMSO) may mask hydrogen-bonding interactions critical for receptor binding.
- Metabolic stability : Fluorine’s metabolic resistance can lead to false negatives in cell-based assays if metabolites are not characterized via LC-MS . Standardize protocols using PBS buffers and include negative controls (e.g., non-fluorinated analogs) to isolate substituent-specific effects.
Q. How can computational tools predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like cytochrome P450 or kinases. Focus on:
- Hydrophobic pockets : The pentafluoropropanoyl group may interact with nonpolar residues.
- Halogen bonding : The chloro substituent could form weak bonds with backbone carbonyls. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Large-scale Friedel-Crafts reactions risk racemization or diastereomer formation due to prolonged heating. Mitigation strategies include:
- Low-temperature continuous flow reactors : Minimize thermal degradation.
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enforce enantioselectivity, though fluorine’s electronegativity may complicate coordination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
